molecular formula C25H20F3NO5 B1303050 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959575-82-7

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1303050
M. Wt: 471.4 g/mol
InChI Key: VTZSCIBZLDKSIY-VXKWHMMOSA-N
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Description

The compound is a complex amino acid derivative that is likely to be of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic strategies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related amino acid derivatives has been reported using diastereoselective formation techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation from an aldehyde precursor with acetone cyanohydrin, using trimethyl-aluminum as a key step . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities and the need for stereochemical control.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for amino protection . The presence of a trifluoromethylphenyl group suggests the potential for interaction with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceuticals.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The Fmoc group is known to be removed under basic conditions, which is a common step in solid-phase peptide synthesis . The amino acid core of the compound could be involved in peptide bond formation, potentially allowing for its incorporation into larger peptide structures. The presence of a carboxylic acid group also opens up possibilities for further derivatization or conjugation reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided in the papers, we can infer that the presence of the Fmoc group would likely increase the compound's overall molecular weight and steric bulk, potentially affecting its solubility and crystallinity . The trifluoromethyl group could enhance the compound's lipophilicity, which might influence its ability to cross biological membranes .

Scientific Research Applications

Enantioselective Synthesis in Peptides

A key application of this compound is in the field of enantioselective synthesis, particularly in peptide construction. For instance, Paladino et al. (1993) described the asymmetric synthesis of derivatives of a new amino acid using a similar fluorenyl-based compound. This process, involving solid-phase peptide synthesis, highlights the compound's utility in constructing biologically active peptides through an efficient and selective synthesis approach (Paladino, Guyard, Thurieau, & Fauchère, 1993).

Photophysics and Bioimaging

Another significant application lies in photophysical characterization and bioimaging. Morales et al. (2010) conducted a study on a water-soluble fluorene derivative, related to this compound, revealing its potential in linear photophysical characterization, two-photon absorption properties, and bioimaging applications. This study illustrates the compound's relevance in understanding electronic structures and its utility in integrin imaging (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).

Antioxidant and Anti-inflammatory Properties

Research by Subudhi and Sahoo (2011) delves into the antioxidant, anti-inflammatory, and antiulcer activities of novel derivatives of a similar fluorenyl compound. Their work underscores the potential therapeutic applications of such compounds in treating inflammation and ulceration, highlighting the broader pharmacological relevance (Subudhi & Sahoo, 2011).

Polymeric Material Modification

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a similar fluorenyl-based amino acid. This research provides insight into the potential of these compounds in enhancing the properties of polymeric materials, which could have significant implications for medical applications (Aly & El-Mohdy, 2015).

Synthesis of β-Amino Acids and Peptides

Seebach et al. (2011) described the preparation of fluoro-β-amino acid residues, including compounds structurally similar to the one , and their incorporation into pyrimidinones and cyclic β-peptides. This research underscores the compound's significance in synthesizing complex peptide structures with potential applications in drug development and biochemical research (Seebach, Gessier, Noti, Beck, & Yoshinari, 2011).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)20-12-6-5-11-18(20)21(22(30)23(31)32)29-24(33)34-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZSCIBZLDKSIY-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376154
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959575-82-7
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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